An In-depth Technical Guide on the Core Basic Properties of (3s,5s)-Atorvastatin Sodium Salt
An In-depth Technical Guide on the Core Basic Properties of (3s,5s)-Atorvastatin Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atorvastatin, a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia. Its therapeutic efficacy lies in the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] Atorvastatin possesses two chiral centers, resulting in four possible stereoisomers. The pharmacologically active isomer is (3R,5R)-atorvastatin. This guide focuses on the basic properties of one of its inactive enantiomers, (3s,5s)-atorvastatin sodium salt. While devoid of significant HMG-CoA reductase inhibitory activity, understanding the properties of this stereoisomer is crucial for enantiomeric purity analysis, quality control, and for a comprehensive understanding of the drug's stereospecific actions.[3][4]
Chemical and Physical Properties
The fundamental chemical and physical characteristics of (3s,5s)-atorvastatin sodium salt are summarized in the table below, providing a clear reference for researchers.
| Property | Value |
| Chemical Name | Sodium (3S,5S)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate |
| Synonyms | ent-Atorvastatin sodium salt, Atorvastatin EP Impurity E |
| CAS Number | 1428118-38-0 |
| Molecular Formula | C₃₃H₃₄FN₂NaO₅ |
| Molecular Weight | 580.62 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 190-193 °C |
| pKa (acidic) | 4.46 |
| Solubility | - DMF: 25 mg/mL- DMSO: 15 mg/mL- Ethanol: 0.5 mg/mL- DMF:PBS (pH 7.2) (1:9): 0.1 mg/mL- Methanol: Soluble |
| UV λmax | 246 nm |
Spectroscopic Data
Detailed spectroscopic data is essential for the unequivocal identification and characterization of (3s,5s)-atorvastatin sodium salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometric analysis is used to confirm the molecular weight and fragmentation pattern. For atorvastatin, the monitored ion transition is typically m/z 559.1 > 440.1.[5]
Biological Activity
(3s,5s)-Atorvastatin is an enantiomer of atorvastatin with little or no inhibitory activity against HMG-CoA reductase.[3] However, it is not biologically inert. Studies have shown that it can activate the pregnane X receptor (PXR) and induce cytochrome P450 isoforms, highlighting the stereospecificity of these interactions.[3][4]
Experimental Protocols
Enantiomeric Purity Analysis via High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the enantiomers of atorvastatin.
Methodology:
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Chromatographic System: A standard HPLC system equipped with a UV detector.
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Chiral Stationary Phase: Chiralpak AD-H column (250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid in a ratio of 85:15:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
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Detection: UV at 246 nm.
-
Sample Preparation: Prepare a solution of the sample in a 1:1 (v/v) mixture of methanol and ethanol.
Expected Results: The (3s,5s)-enantiomer is expected to elute before the (3R,5R)-enantiomer under these conditions, with a resolution of greater than 2.5 between the two peaks.
Enantiomeric Purity Analysis via Supercritical Fluid Chromatography (SFC)
Objective: To achieve a rapid and efficient separation of atorvastatin enantiomers.
Methodology:
-
Chromatographic System: A supercritical fluid chromatography system with UV and polarimetric detectors.
-
Chiral Stationary Phase: Chiralpak AD-H column.
-
Mobile Phase: Supercritical carbon dioxide and methanol in a 90:10 (v/v) ratio.
-
Flow Rate: 2.5 mL/min.
-
Detection: UV and polarimetric detectors in series.
Expected Results: This method allows for a rapid enantiospecific separation of Atorvastatin within 10 minutes.
Thermal Analysis via Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and thermal behavior of the compound.
Methodology:
-
Instrument: A differential scanning calorimeter.
-
Sample Preparation: A small amount of the powdered sample (typically 1-5 mg) is accurately weighed into an aluminum pan and hermetically sealed. An empty sealed pan is used as a reference.
-
Temperature Program: The sample is heated at a constant rate, for example, 10°C/min, over a temperature range that encompasses the expected melting point (e.g., from room temperature to 250°C).
-
Atmosphere: The experiment is typically run under an inert nitrogen atmosphere.
Expected Results: The DSC thermogram will show an endothermic peak corresponding to the melting of the crystalline solid. The peak temperature of this endotherm is taken as the melting point.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to (3s,5s)-atorvastatin sodium salt.
Caption: HMG-CoA Reductase Pathway and Atorvastatin Inhibition.
Caption: Experimental Workflow for Enantiomeric Purity Analysis.
